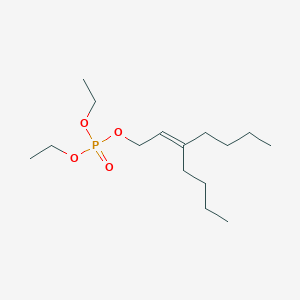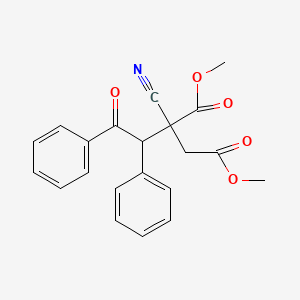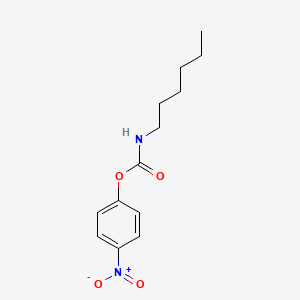
(4-nitrophenyl) N-hexylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-nitrophenyl) N-hexylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a hexylcarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-hexylcarbamate can be achieved through the reaction of 4-nitrophenyl chloroformate with hexylamine. The reaction typically takes place in an organic solvent such as dichloromethane, in the presence of a base like triethylamine, under ambient temperature conditions . The reaction proceeds via nucleophilic substitution, where the amine group of hexylamine attacks the carbonyl carbon of the chloroformate, resulting in the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and minimize impurities.
化学反应分析
Types of Reactions
(4-nitrophenyl) N-hexylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, such as amines, to form substituted ureas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines and bases such as triethylamine are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrazine (N2H4) are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the carbamate linkage.
Major Products Formed
Substituted Ureas: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Phenol Derivatives: Produced from hydrolysis reactions.
科学研究应用
(4-nitrophenyl) N-hexylcarbamate has several scientific research applications:
作用机制
The mechanism of action of (4-nitrophenyl) N-hexylcarbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like cholesterol esterase, blocking their activity . The nitrophenyl group plays a crucial role in this inhibition by forming stable interactions with the enzyme’s active site residues.
相似化合物的比较
Similar Compounds
4-nitrophenyl N-benzylcarbamate: Similar in structure but with a benzyl group instead of a hexyl group.
4-nitrophenyl N-methylcarbamate: Contains a methyl group instead of a hexyl group.
4-nitrophenyl N-ethylcarbamate: Features an ethyl group in place of the hexyl group.
Uniqueness
(4-nitrophenyl) N-hexylcarbamate is unique due to its hexyl group, which imparts different physicochemical properties compared to its analogs. This difference can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
63321-52-8 |
|---|---|
分子式 |
C13H18N2O4 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
(4-nitrophenyl) N-hexylcarbamate |
InChI |
InChI=1S/C13H18N2O4/c1-2-3-4-5-10-14-13(16)19-12-8-6-11(7-9-12)15(17)18/h6-9H,2-5,10H2,1H3,(H,14,16) |
InChI 键 |
SETFNHKUKZVCCQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


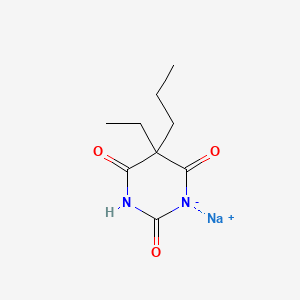

![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
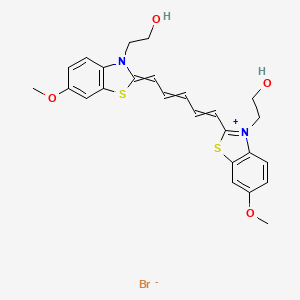


![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)
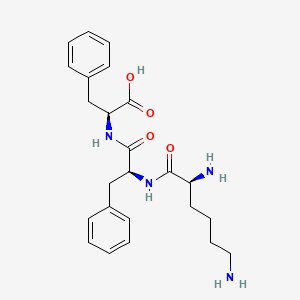
![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)


